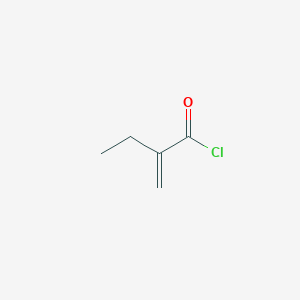
2-Ethylacryloylchlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Ethylacryloyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Polymer Chemistry: Employed in the preparation of polymers and copolymers with specific properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
2-Ethylacryloyl chloride, also known as 2-methylidenebutanoyl Chloride, is a chemical compound with the linear formula C2H5C(=CH2)COCl . Here is a detailed analysis of its mechanism of action:
Target of Action
As an acid chloride, it is generally used as a building block for organic synthesis .
Result of Action
Its primary use is in the synthesis of other organic compounds .
Action Environment
The action, efficacy, and stability of 2-Ethylacryloyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other reactive species. It is typically stored at -20°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
It is known that acid chlorides, such as 2-Ethylacryloyl chloride, are highly reactive and can readily participate in various biochemical reactions . They can interact with a variety of biomolecules, including enzymes and proteins, through covalent bonding. The nature of these interactions is typically characterized by the formation of esters and amides .
Molecular Mechanism
As an acid chloride, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that acid chlorides, including 2-Ethylacryloyl chloride, are reactive and can degrade over time .
Metabolic Pathways
The specific metabolic pathways involving 2-Ethylacryloyl chloride are not well-characterized. As an acid chloride, it is likely to be involved in various biochemical reactions and could potentially interact with various enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylacryloyl chloride can be synthesized through the reaction of 2-ethylacrylic acid with thionyl chloride or oxalyl chloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The process involves the following steps:
- Dissolve 2-ethylacrylic acid in an inert solvent such as dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain 2-ethylacryloyl chloride as a colorless liquid.
Industrial Production Methods: In industrial settings, 2-ethylacryloyl chloride is produced using continuous flow processes . This method offers several advantages, including improved safety, higher yields, and better control over reaction conditions. The continuous flow process involves the reaction of 2-ethylacrylic acid with thionyl chloride or oxalyl chloride in a tubular reactor, resulting in high-purity 2-ethylacryloyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylacryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Polymerization: Can undergo polymerization reactions to form poly(2-ethylacryloyl chloride) or copolymers with other monomers.
Common Reagents and Conditions:
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Vergleich Mit ähnlichen Verbindungen
- Acryloyl Chloride
- Methacryloyl Chloride
- Crotonoyl Chloride
- 2-Propylacrylic Acid
- 3-(Methylsulfanyl)propanoyl Chloride
Eigenschaften
IUPAC Name |
2-methylidenebutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYDTSAAECYHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401033 | |
| Record name | 2-Ethylacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4390-96-9 | |
| Record name | 2-Ethylacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol](/img/structure/B1598879.png)



![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)


![N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1598895.png)
acetic acid](/img/structure/B1598896.png)


